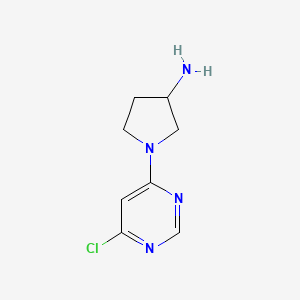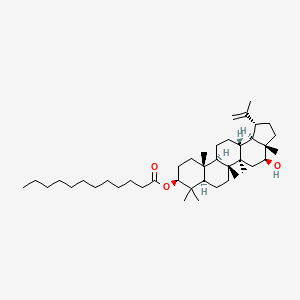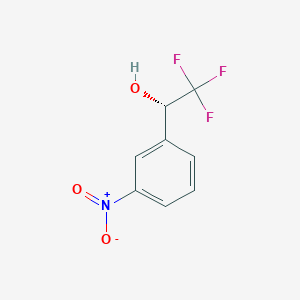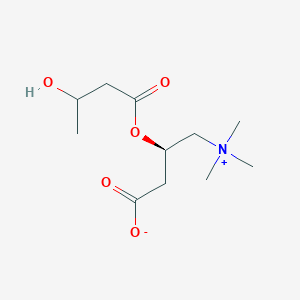
Hydroxybutyrylcarnitine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate is a chemical compound that belongs to the class of organic compounds known as carnitines. Carnitines are quaternary ammonium compounds involved in the metabolism of fatty acids. This particular compound is a derivative of butyryl-L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for beta-oxidation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate typically involves the esterification of butyryl-L-carnitine with 3-hydroxybutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of biocatalysts, such as lipases, can also be explored to achieve a more environmentally friendly synthesis process. The final product is typically obtained through large-scale purification methods, including distillation and crystallization.
化学反应分析
Types of Reactions
(3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-butyryl-L-carnitine.
Reduction: Formation of 3-hydroxybutyl-L-carnitine.
Substitution: Formation of various substituted carnitine derivatives.
科学研究应用
(3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in fatty acid metabolism and mitochondrial function.
Medicine: Explored for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of dietary supplements and functional foods aimed at improving energy metabolism.
作用机制
The compound exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo beta-oxidation to produce energy. The trimethylammonio group interacts with specific transport proteins, enabling the efficient transfer of fatty acids across the mitochondrial membrane. This process is crucial for maintaining energy homeostasis, especially during periods of increased energy demand.
相似化合物的比较
Similar Compounds
Butyryl-L-carnitine: A direct precursor of (3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate.
Acetyl-L-carnitine: Another carnitine derivative involved in fatty acid metabolism.
Propionyl-L-carnitine: Similar in structure but with a propionyl group instead of a butyryl group.
Uniqueness
(3R)-3-((3-Hydroxybutanoyl)oxy)-4-(trimethylammonio)butanoate is unique due to its specific hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. Its role in facilitating fatty acid transport and metabolism sets it apart from other carnitine derivatives, making it a valuable compound for research and therapeutic applications.
属性
CAS 编号 |
875668-57-8 |
|---|---|
分子式 |
C11H21NO5 |
分子量 |
247.29 g/mol |
IUPAC 名称 |
(3R)-3-(3-hydroxybutanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H21NO5/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4/h8-9,13H,5-7H2,1-4H3/t8?,9-/m1/s1 |
InChI 键 |
UEFRDQSMQXDWTO-YGPZHTELSA-N |
手性 SMILES |
CC(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |
规范 SMILES |
CC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)
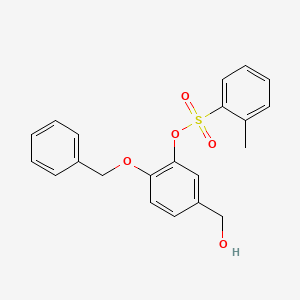
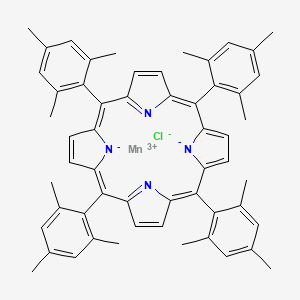
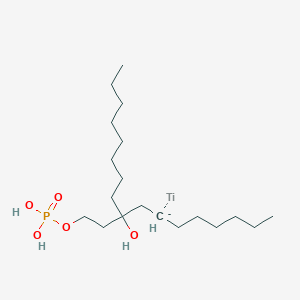


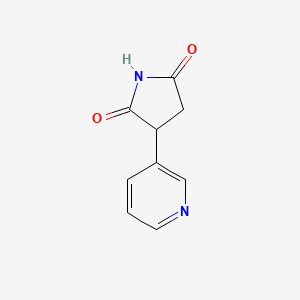
![Copper;disodium;2-oxido-5-[[4-[4-[2-[5-[(2-oxido-5-sulfonatophenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]phenyl]phenyl]diazenyl]benzoate](/img/structure/B13408037.png)
![(1S,2S,4R,6S,8S,11R,12S,14R,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13408038.png)
